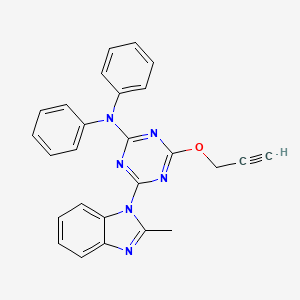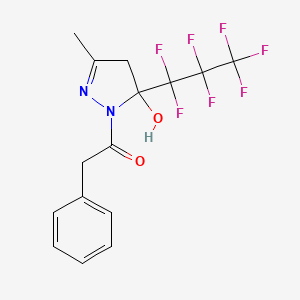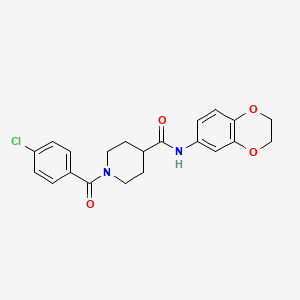![molecular formula C24H25NO3S2 B5028060 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as CTET, is a compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits potent biological activity and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CTET is not fully understood. However, it has been suggested that CTET exerts its biological activity by regulating various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. CTET also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. Furthermore, CTET has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
CTET exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. CTET also exhibits antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels. Furthermore, CTET exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
CTET has several advantages for lab experiments. It exhibits potent biological activity, making it an excellent candidate for drug development. Furthermore, CTET is relatively easy to synthesize, making it readily available for research purposes. However, CTET also has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, CTET has not been extensively studied in human clinical trials, making it unclear whether it is safe for human consumption.
Orientations Futures
There are several future directions for research on CTET. First, more studies are needed to elucidate the mechanism of action of CTET. Second, studies are needed to investigate the potential therapeutic applications of CTET in human clinical trials. Third, studies are needed to optimize the synthesis method of CTET to improve its solubility and bioavailability. Fourth, studies are needed to investigate the potential side effects of CTET in vivo. Finally, studies are needed to investigate the potential synergistic effects of CTET in combination with other drugs.
Méthodes De Synthèse
The synthesis of CTET involves the condensation of 2-(4-cyclohexylphenoxy)ethanol with 3-(2-bromoethyl)benzaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide to form the final product, CTET. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions.
Applications De Recherche Scientifique
CTET has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. CTET has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It also exhibits potent antidiabetic activity by reducing blood glucose levels in diabetic rats. Furthermore, CTET has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(5Z)-5-[[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-5-4-8-21(15-17)28-14-13-27-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h4-5,8-12,15-16,18H,1-3,6-7,13-14H2,(H,25,26,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPXPHBFZWEEI-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)

![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)


![5'-(propoxymethyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]](/img/structure/B5028075.png)
![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)